molecular formula C42H65NO33 B2854598 4-Nitrophenyl-alpha-D-maltohexaoside CAS No. 74173-30-1

4-Nitrophenyl-alpha-D-maltohexaoside

Cat. No.: B2854598
CAS No.: 74173-30-1
M. Wt: 1111.956
InChI Key: GNFSLPRCTKUSTG-ISTDFMJQSA-N
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Description

4-Nitrophenyl-alpha-D-maltohexaoside is a chromogenic substrate used primarily to determine the activity of alpha-amylase enzymes. It is a derivative of maltohexaose, a glucose polymer, with a 4-nitrophenyl group attached to the non-reducing end. This compound is significant in biochemical assays due to its ability to produce a yellow product upon enzymatic cleavage, which can be measured spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-alpha-D-maltohexaoside typically involves the glycosylation of maltohexaose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is then subjected to rigorous quality control measures to ensure its suitability for biochemical assays .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-alpha-D-maltohexaoside primarily undergoes enzymatic hydrolysis. The alpha-amylase enzyme cleaves the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. This reaction is specific and does not involve oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound requires alpha-amylase under optimal pH and temperature conditions. The reaction is typically carried out in a buffered solution to maintain the enzyme’s activity and stability .

Major Products Formed

The major products formed from the enzymatic hydrolysis of this compound are 4-nitrophenol and maltohexaose fragments. The release of 4-nitrophenol, which is yellow, allows for spectrophotometric measurement at 405 nm .

Scientific Research Applications

4-Nitrophenyl-alpha-D-maltohexaoside is widely used in scientific research for the following applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl-alpha-D-maltohexaoside is unique due to its specific structure, which allows it to serve as a substrate for alpha-amylase, producing a measurable yellow product. This specificity and the ease of measurement make it a valuable tool in biochemical assays compared to other similar compounds .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFSLPRCTKUSTG-UYDBUFRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1112.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74173-30-1
Record name 4-Nitrophenyl-alpha-D-maltohexaoside
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